4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline (CAS 1895688-09-1) is a synthetic small molecule belonging to the 2,3-dihydroquinoxaline class, characterized by an ortho-methoxyphenyl substituent at the N4 position of the partially saturated heterocyclic core. Its molecular formula is C15H16N2O with a molecular weight of 240.30 g/mol.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 1895688-09-1
Cat. No. B2722805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline
CAS1895688-09-1
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCNC3=CC=CC=C32
InChIInChI=1S/C15H16N2O/c1-18-15-9-5-4-8-14(15)17-11-10-16-12-6-2-3-7-13(12)17/h2-9,16H,10-11H2,1H3
InChIKeyMOIHSPFYOWNDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline (CAS 1895688-09-1): Structural Baseline and Procurement Context


4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline (CAS 1895688-09-1) is a synthetic small molecule belonging to the 2,3-dihydroquinoxaline class, characterized by an ortho-methoxyphenyl substituent at the N4 position of the partially saturated heterocyclic core [1]. Its molecular formula is C15H16N2O with a molecular weight of 240.30 g/mol [1]. The compound is offered as a research chemical by multiple vendors but has no published medicinal chemistry or agrochemical optimization studies; its differentiation from close structural analogs therefore rests on structural features predictable from the substituent's electronic and steric properties rather than on empirically demonstrated superiority [2].

Why Generic Substitution Is Not Possible for 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline (CAS 1895688-09-1)


In the absence of direct comparative biological data, the rationale against generic substitution of 4-(2-methoxyphenyl)-2,3-dihydro-1H-quinoxaline with other 'in-class' quinoxaline derivatives is governed by well-established structure-activity principles. The ortho-methoxy substitution on the N4-phenyl ring introduces a distinct combination of electron-donating resonance effects and steric constraints that are absent in the unsubstituted phenyl, para-methoxy, or meta-methoxy analogs [1]. The partially saturated 2,3-dihydroquinoxaline scaffold differs fundamentally from the fully aromatic quinoxaline in geometry, basicity, and metabolic lability, meaning that even analogs sharing the same aryl substitution pattern but differing in core oxidation state are not interchangeable. Furthermore, the compound's GHS hazard profile—classified as Acute Toxicity Category 4 (harmful if swallowed), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3—sets a specific handling requirement that procurement decisions must account for when comparing potential alternatives [2].

Quantitative Evidence Guide: CAS 1895688-09-1 vs. Closest Analogs


Molecular Properties: 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline vs. Unsubstituted 4-Phenyl-2,3-dihydroquinoxaline

The presence of the 2-methoxy group increases the computed lipophilicity (XLogP3-AA) to 3.3 compared to an estimated value of approximately 2.5 for the unsubstituted 4-phenyl-2,3-dihydroquinoxaline [1]. The topological polar surface area (TPSA) is 24.5 Ų [1]. These parameters predict moderately enhanced membrane permeability for the target compound relative to the unsubstituted phenyl analog, a factor relevant for CNS drug discovery programs but not yet empirically validated in comparative assays. This is a class-level inference based on computed descriptors; no direct biological comparison has been published.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Safety Profile: GHS Hazard Classification of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline

According to the ECHA C&L Inventory, 4-(2-methoxyphenyl)-2,3-dihydro-1H-quinoxaline carries four harmonized hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), each with 100% notification agreement from the notifying company [1]. This full acute toxicity and irritation profile is more restrictive than what is typically reported for many unsubstituted quinoxaline building blocks, which often carry only basic irritant warnings. However, a direct head-to-head comparison of GHS profiles with specific named analogs is not available in the public domain because safety data for many comparator compounds is either unpublished or vendor-specific. This evidence is classified as Supporting evidence for procurement risk assessment.

Safety Handling Procurement

Structural Uniqueness: Ortho-Methoxy vs. Para-Methoxy Substitution in 4-Aryl-2,3-dihydroquinoxalines

The ortho-methoxy group in the target compound imposes a distinct torsional angle between the phenyl ring and the dihydroquinoxaline core compared to the para-methoxy isomer (e.g., 4-(4-methoxyphenyl)-2,3-dihydroquinoxaline) [1]. While no experimental conformational analysis has been published for this specific molecule, the ortho substitution is well precedented in medicinal chemistry literature to reduce the rotational freedom of the N-aryl bond, potentially leading to different target binding conformations. The 4-(4-methoxyphenyl) and 4-(3-methoxyphenyl) isomers are commercially available as distinct catalog items with different CAS numbers, confirming that researchers and vendors treat these substitution patterns as non-interchangeable chemical entities. This is classified as Supporting evidence based on established chemical principles and commercial differentiation.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Application Scenarios for 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline Based on Current Evidence


Scaffold-Hopping and Bioisostere Exploration in Kinase or GPCR Lead Optimization

The 2,3-dihydroquinoxaline core is a recognized privileged scaffold in medicinal chemistry. The target compound, with its ortho-methoxyphenyl substituent, offers a distinct electrostatic and steric surface that can be explored as a bioisostere for quinoline, quinazoline, or naphthalene motifs frequently found in kinase and GPCR inhibitors [1]. Given the lack of on-target activity data, its primary utility lies in the hit-to-lead phase where novel substitution patterns are screened for binding affinity shifts relative to established core structures.

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

Quinoxaline derivatives are known to possess herbicidal and fungicidal activities. Although this specific compound has not been profiled in published pesticidal assays, its structural attributes—the electron-rich dihydroquinoxaline ring and the methoxyphenyl moiety—are consistent with substructures found in commercial agrochemical leads [1]. It can be utilized in phenotypic screening cascades for crop protection discovery, provided its GHS hazard profile is accommodated in the laboratory workflow [2].

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

The compound's computed lipophilicity (XLogP3 = 3.3) and low TPSA (24.5 Ų) position it within favorable property space for passive membrane permeability [1]. In chemical biology programs where a cell-permeable, moderately lipophilic scaffold bearing a single hydrogen bond donor is required, this compound can serve as a starting point for probe design, particularly when the ortho-methoxy group is hypothesized to engage in specific intramolecular or target interactions.

Method Development for N-Arylation or Dihydroquinoxaline Functionalization Chemistry

Given the synthetic accessibility implied by its commercial availability, 4-(2-methoxyphenyl)-2,3-dihydro-1H-quinoxaline can be employed as a test substrate in the development of new N-arylation protocols, late-stage functionalization reactions, or photoredox-catalyzed transformations of dihydroquinoxalines. Its defined structure and commercial supply chain make it a practical benchmark for comparing reaction yields and selectivity across methodologies.

Quote Request

Request a Quote for 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.